molecular formula C12H16N3O2S+ B085929 Oxythiamine CAS No. 136-16-3

Oxythiamine

Cat. No. B085929
CAS RN: 136-16-3
M. Wt: 266.34 g/mol
InChI Key: SRDGSXVLAVRBLU-UHFFFAOYSA-O
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Description

Synthesis Analysis

Oxythiamine is synthesized from thiamine derivatives and interacts with various compounds, forming salts and complexes. These interactions are crucial for understanding its structure and function. For example, oxythiamine forms distinct salts with picrolonate and platinum(IV) mixed-halide anions, which have been characterized through crystal structure analysis (Hu, Tokuno, & Aoki, 1999); (Antsyshkina, Sadikov, & Makhaev, 2008).

Molecular Structure Analysis

Oxythiamine's structure allows it to interact with thiamine-dependent enzymes. Its salts exhibit various conformations, such as the V′ and F conformations, which are stabilized by different interactions and anions (Hu, Tokuno, & Aoki, 1999); (Antsyshkina, Sadikov, & Makhaev, 2008).

Chemical Reactions and Properties

Oxythiamine participates in chemical reactions forming complexes with metals like zinc, cadmium, and mercury, reflecting its chemical versatility and potential biological roles (Casas et al., 2006).

Scientific Research Applications

  • Infection Resistance : Oxythiamine was found to induce significant protection in mice against the Lansing strain of poliomyelitis virus, suggesting its potential role in enhancing infection resistance (Jones, Foster, & Henle, 1948).

  • Enzyme Activity Modification : In Saccharomyces cerevisiae cells, oxythiamine impacted the viability and activity of thiamine pyrophosphate-dependent enzymes. It was observed to decrease specific activity of certain enzymes, suggesting its influence on metabolic processes (Tylicki et al., 2005).

  • Tumor Growth and Cellular Characteristics : Oxythiamine was shown to decrease transketolase activity in cells and markedly inhibit tumor growth, indicating its potential use in chemotherapy (Trebukhina et al., 1992).

  • Proteomic Analysis in Cancer Cells : In pancreatic cancer cells, oxythiamine altered the dynamics of protein expression and was associated with cancer cell apoptosis. This suggests its role in interfering with metabolic enzymes, affecting cellular signaling pathways (Wang et al., 2013).

  • Metabolic Changes in Tumor-Bearing Mice : Oxythiamine's effect on metabolic changes in tumor-bearing mice was investigated, revealing its potential as an anticancer drug by restricting thiamine-dependent enzymes (Lu et al., 2015).

  • Kidney Transplantation in Children : A study investigated oxythiamine levels in children undergoing kidney transplantation, indicating its association with lactic acidosis and dialysis adequacy post-transplant (Golan et al., 2020).

  • Anti-Metastatic Efficacy : Oxythiamine demonstrated anti-metastatic effects in both cell culture and in vivo, affecting the activities and expressions of certain proteins and enzymes related to cancer cell metastasis (Yang et al., 2010).

  • Collagen Biosynthesis in Fibroblasts : Research showed that oxythiamine increased collagen biosynthesis in human skin fibroblasts, indicating its potential impact on collagen-related processes and possibly wound healing (Szoka, Karna, & Pałka, 2015).

Safety And Hazards

Oxythiamine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDGSXVLAVRBLU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N3O2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929206
Record name Oxythiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxythiamine

CAS RN

136-16-3
Record name Oxythiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxythiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxythiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYTHIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,550
Citations
M Brin - The Journal of Nutrition, 1962 - academic.oup.com
… The sign "+" indicated rats, that were treated with oxythiamine by daily intraperitoneal injection at a level of 100 ug/day. Rats that were not treated with oxythiamine were injected with an …
Number of citations: 119 academic.oup.com
F Zhang, J Masania, A Anwar, M Xue, D Zehnder… - Kidney International, 2016 - Elsevier
Decreased transketolase activity is an unexplained characteristic of patients with end-stage renal disease and is linked to impaired metabolic and immune function. Here we describe …
Number of citations: 37 www.sciencedirect.com
E Grabowska, M Czerniecka, U Czyżewska… - Journal of Enzyme …, 2021 - Taylor & Francis
Oxythiamine (OT) and 3-deazathiamine (DAT) are the antimetabolites of thiamine. The aim of study was to compare the effects of OT and DAT pyrophosphates (-PP) on the kinetics of …
Number of citations: 12 www.tandfonline.com
G Rindi, L De Giuseppe, U Ventura - The Journal of Nutrition, 1963 - academic.oup.com
… The phosphorylation of oxythiamine was studied in vivo by determinations of the content of oxythiamine plus oxythiamine monophosphate and oxythiamine diphosphate in the liver, …
Number of citations: 67 academic.oup.com
CM Yang, YZ Liu, JW Liao, ML Hu - Clinical & experimental metastasis, 2010 - Springer
This study examined the anti-metastatic effects of oxythiamine (OT) both in cell culture and in vivo. Cell culture results revealed that OT (0–20 μM) significantly inhibited the invasion and …
Number of citations: 33 link.springer.com
LJ Daniel, LC Norris - … of the Society for Experimental Biology …, 1949 - journals.sagepub.com
… prepared oxythiamine by deamination of thiamine with nitrous … The administration of 25 to 50 pg of oxythiamine per day for a … is presented which shows that oxythiamine is also an active …
Number of citations: 22 journals.sagepub.com
JS Casas, EE Castellano, MD Couce, J Ellena… - Journal of inorganic …, 2006 - Elsevier
… we primarily investigated the reactions between oxythiamine and the Lewis acids ZnCl 2 , … thiamine and oxythiamine. Because of the recent discovery that oxythiamine has anticancer …
Number of citations: 70 www.sciencedirect.com
J Wang, X Zhang, D Ma, WNP Lee, J Xiao… - … hematology & oncology, 2013 - Springer
Oxythiamine (OT), an analogue of anti-metabolite, can suppress the nonoxidative synthesis of ribose and induce cell apoptosis by causing a G1 phase arrest in vitro and in vivo. …
Number of citations: 61 link.springer.com
M Soodak, LR Cerecedo - Journal of the American Chemical …, 1949 - ACS Publications
… Oxythiamine is very similar to thiamine in … oxythiamine with sulfite, we have obtained 2-methyl-4-oxypyrimidine-5-methylsulfonic acid. The ultraviolet absorption spectrum of oxythiamine …
Number of citations: 7 pubs.acs.org
V Singh, CS Peng, D Li, K Mitra, KJ Silvestre… - ACS chemical …, 2014 - ACS Publications
… ligand, oxythiamine pyrophosphate (OxyTPP), bound to the thiamine pyrophosphate (TPP) riboswitch (an RNA aptamer) as well as its unbound nonphosphorylated form, oxythiamine (…
Number of citations: 35 pubs.acs.org

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